(3-Bromo-4-iodophenyl)methanol
Overview
Description
(3-Bromo-4-iodophenyl)methanol, also known as 4-Iodo-3-bromobenzyl alcohol, is an organic compound with the molecular formula C7H6BrIO and a molecular weight of 312.93 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-iodophenyl)methanol typically involves the bromination and iodination of benzyl alcohol derivatives. One common method includes the use of bromine and iodine in the presence of a catalyst to achieve the desired substitution on the benzene ring. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-4-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 3-bromo-4-iodobenzaldehyde or 3-bromo-4-iodobenzoic acid.
Reduction: Formation of 3-bromo-4-iodotoluene.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-4-iodophenyl)methanol involves its interaction with various molecular targets, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to target molecules, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
(3-Bromo-2-iodophenyl)methanol: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
(3-Bromo-4-chlorophenyl)methanol:
(3-Bromo-4-fluorophenyl)methanol: Substitution of iodine with fluorine, resulting in different biological activity and industrial applications.
Uniqueness: (3-Bromo-4-iodophenyl)methanol is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which influences its reactivity and suitability for various applications. The combination of these halogens provides a balance of reactivity and stability, making it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
(3-bromo-4-iodophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBWGDPWHYKLAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307927 | |
Record name | 3-Bromo-4-iodobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249647-26-5 | |
Record name | 3-Bromo-4-iodobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=249647-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-iodobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-iodobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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